

# SGR-1505: A Technical Whitepaper on Target Engagement and Validation

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## Compound of Interest

Compound Name: SGR-1505

Cat. No.: B12375048

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## Executive Summary

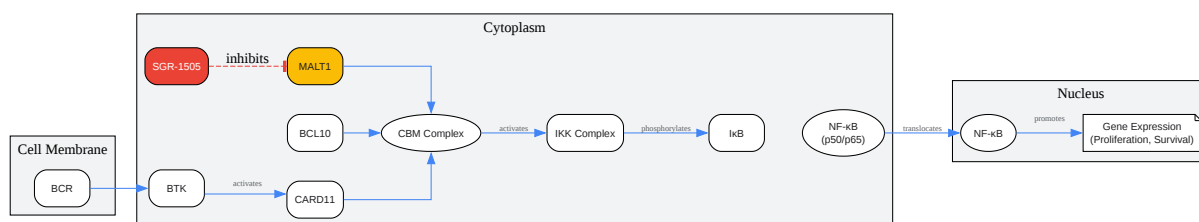
**SGR-1505** is a potent, orally bioavailable, allosteric inhibitor of the Mucosa-associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) complex, a critical node in the nuclear factor kappa B (NF- $\kappa$ B) signaling pathway, which is a major driver in various B-cell malignancies.<sup>[1][2]</sup> Preclinical and early clinical studies have demonstrated that **SGR-1505** effectively engages its target and shows promising anti-tumor activity in models of B-cell lymphomas, including those with resistance to Bruton's tyrosine kinase (BTK) inhibitors. This document provides a comprehensive overview of the target engagement and validation studies for **SGR-1505**, including detailed experimental methodologies and quantitative data.

## Introduction to SGR-1505 and its Target, MALT1

MALT1 is a paracaspase that, upon activation of the B-cell receptor (BCR), forms the CBM complex, leading to the activation of the NF- $\kappa$ B pathway.<sup>[1][2]</sup> This pathway is constitutively active in several subtypes of non-Hodgkin's lymphoma, such as Activated B-Cell-like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target. **SGR-1505** is a small molecule designed to allosterically inhibit the proteolytic activity of MALT1, thereby blocking downstream NF- $\kappa$ B signaling and inducing apoptosis in MALT1-dependent cancer cells.<sup>[1][2]</sup>

## Signaling Pathway

The following diagram illustrates the role of MALT1 in the NF- $\kappa$ B signaling pathway and the mechanism of action of **SGR-1505**.



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MALT1 Signaling Pathway and **SGR-1505** Inhibition.

## Preclinical Target Engagement and Validation

A series of in vitro and in vivo studies were conducted to confirm the engagement of **SGR-1505** with MALT1 and to validate its therapeutic potential.

## Biochemical and Cellular Assays

The potency of **SGR-1505** was evaluated through various biochemical and cell-based assays.

Assay Type	Description	SGR-1505 IC50
Biochemical Assay	Inhibition of MALT1 enzymatic activity.	1.3 nM
BCL10 Cleavage Assay	Inhibition of MALT1-mediated cleavage of its substrate BCL10 in OCI-LY10 cells.	22 nM
IL-10 Secretion Assay	Inhibition of IL-10 secretion in OCI-LY10 cells.	36 nM
Antiproliferative Assay	Inhibition of proliferation in ABC-DLBCL OCI-LY10 cells.	71 nM
Antiproliferative Assay	Inhibition of proliferation in Mantle Cell Lymphoma REC-1 cells.	57 nM

## Experimental Protocols

This assay assesses the ability of **SGR-1505** to inhibit the proteolytic activity of MALT1 by measuring the cleavage of its direct substrate, BCL10.

- Cell Culture: ABC-DLBCL cell lines (e.g., OCI-LY10) are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of **SGR-1505** or vehicle control for a specified period.
- Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
- SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BCL10 (to detect both full-length and cleaved forms) and a loading control (e.g., GAPDH or  $\beta$ -actin).

- **Detection:** After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** The intensity of the bands corresponding to full-length and cleaved BCL10 is quantified, and the IC50 is calculated.

This assay measures the functional consequence of MALT1 inhibition on the production of the NF- $\kappa$ B target gene, IL-10.

- **Cell Culture and Treatment:** OCI-LY10 cells are seeded in 96-well plates and treated with a dilution series of **SGR-1505**.
- **Supernatant Collection:** After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.
- **ELISA:** The concentration of IL-10 in the supernatant is quantified using a commercial human IL-10 ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** A standard curve is generated, and the IL-10 concentrations in the treated samples are determined. The IC50 value is calculated based on the dose-response curve.

This assay determines the effect of **SGR-1505** on the proliferation of B-cell lymphoma cell lines.

- **Cell Staining:** Cells (e.g., OCI-LY10, REC-1) are labeled with Carboxyfluorescein succinimidyl ester (CFSE).
- **Treatment:** The CFSE-labeled cells are cultured in the presence of various concentrations of **SGR-1505**.
- **Incubation:** Cells are incubated for a period that allows for several cell divisions (e.g., 72-96 hours).
- **Flow Cytometry:** The fluorescence intensity of the cells is analyzed by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved.

- **Analysis:** The proliferation index is calculated based on the distribution of cells across different generations (peaks of decreasing fluorescence). The IC50 for proliferation inhibition is then determined.

## In Vivo Efficacy in Xenograft Models

**SGR-1505** demonstrated significant anti-tumor activity in mouse xenograft models of B-cell lymphoma.[3]

Xenograft Model	Treatment	Outcome
ABC-DLBCL (OCI-LY10)	SGR-1505 Monotherapy	Strong anti-tumor activity
Mantle Cell Lymphoma (REC-1)	SGR-1505 Monotherapy	Strong anti-tumor activity
Relapsed/Refractory B-cell Lymphoma	SGR-1505 in combination with a BTK inhibitor	Overcame drug-induced resistance

- **Cell Implantation:** Immunocompromised mice (e.g., SCID or NSG) are subcutaneously injected with a suspension of human B-cell lymphoma cells (e.g., OCI-LY10).
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Mice are randomized into treatment and control groups. **SGR-1505** is administered orally at various doses and schedules.
- **Monitoring:** Tumor volume and body weight are measured regularly.
- **Endpoint:** At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blot, immunohistochemistry).

## Clinical Validation and Pharmacodynamics

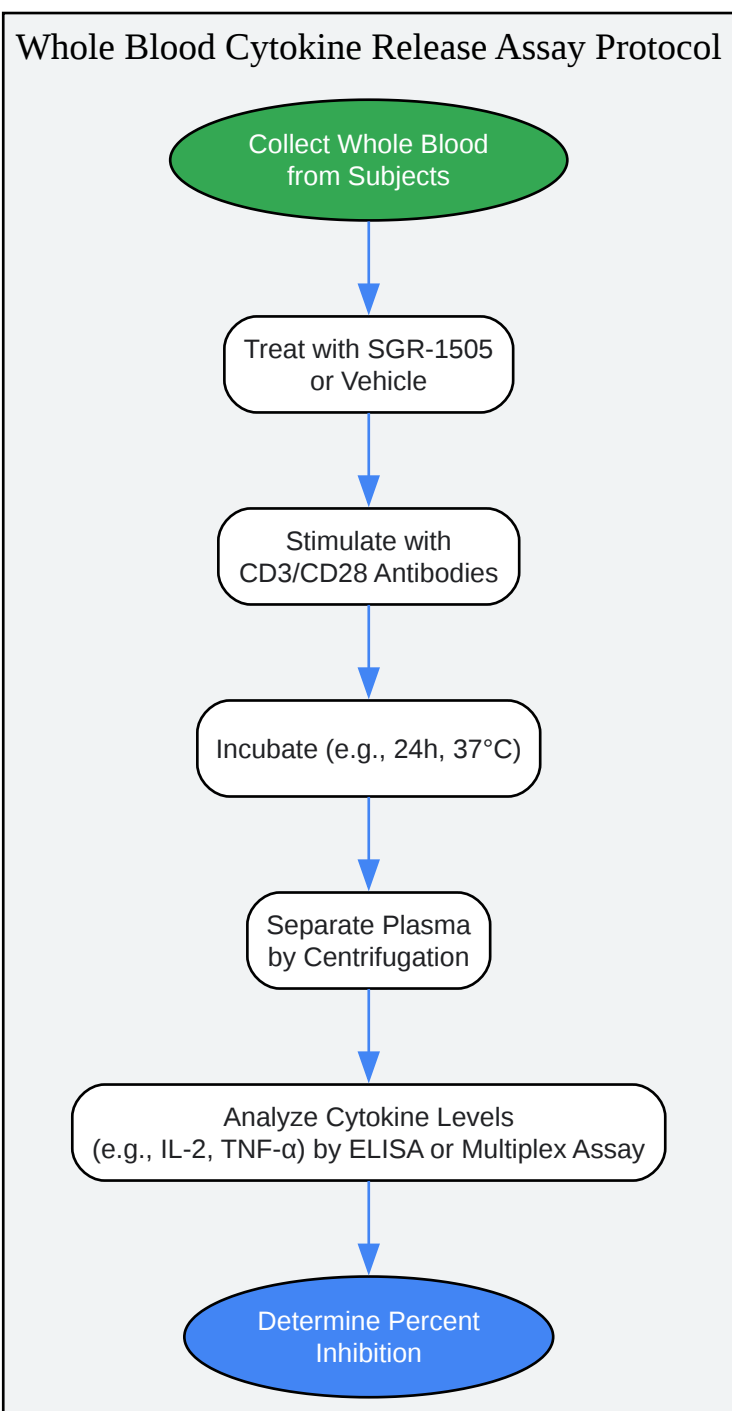
A Phase 1 clinical trial (NCT05544019) was initiated to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **SGR-1505** in patients with relapsed or refractory B-cell malignancies.

## Pharmacodynamic Evidence of Target Engagement

Preliminary data from the Phase 1 study in healthy subjects and patients provided evidence of MALT1 inhibition.

- Cytokine Release Inhibition: **SGR-1505** inhibited cytokine release in ex vivo stimulated human whole blood, providing pharmacodynamic evidence of MALT1 inhibition.
- IL-2 Inhibition: In patients, **SGR-1505** demonstrated inhibition of T-cell derived IL-2 upon ex vivo stimulation, with approximately 90% inhibition achieved at doses of  $\geq 150$  mg once daily. [\[1\]](#)

## Experimental Workflow: Whole Blood Cytokine Release Assay



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Workflow for Whole Blood Cytokine Release Assay.

## Conclusion

The comprehensive preclinical and emerging clinical data strongly support the target engagement of **SGR-1505** with MALT1. The potent and selective inhibition of MALT1's proteolytic activity translates to significant anti-proliferative and pro-apoptotic effects in various B-cell lymphoma models. The pharmacodynamic evidence from the Phase 1 study further validates the mechanism of action in humans. These findings underscore the potential of **SGR-1505** as a promising novel therapeutic for patients with B-cell malignancies.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)